Technical Monograph: 3-(Cyanomethyl)-4-fluorobenzeneboronic acid
Technical Monograph: 3-(Cyanomethyl)-4-fluorobenzeneboronic acid
Primary CAS Number (Pinacol Ester): 1220219-51-1 Target Moiety: [3-(Cyanomethyl)-4-fluorophenyl]boronic acid Precursor CAS: 305800-60-6 (2-(5-Bromo-2-fluorophenyl)acetonitrile)
Executive Summary & Chemical Identity[1][2][3]
3-(Cyanomethyl)-4-fluorobenzeneboronic acid is a specialized organoboron building block used extensively in medicinal chemistry for the synthesis of biaryl scaffolds. It features three critical functional motifs:
-
Boronic Acid/Ester: Facilitates Suzuki-Miyaura cross-coupling for carbon-carbon bond formation.
-
Fluorine Atom (C4): Modulates metabolic stability (blocking para-oxidation) and lipophilicity (
). -
Cyanomethyl Group (C3): A versatile "handle" (-CH₂CN) that serves as a precursor to ethylamines, acetic acids, or heterocycles (e.g., tetrazoles) post-coupling.
Note on Commercial Availability: Due to the inherent instability of free boronic acids (susceptibility to dehydration into boroxines), this compound is predominantly manufactured and supplied as its pinacol ester derivative. The free acid is typically generated in situ during the coupling reaction.
Chemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Pinacol Ester (Commercial Form) | Free Acid (Active Species) |
| CAS Number | 1220219-51-1 | Not widely assigned (Transient) |
| IUPAC Name | 2-[2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile | [3-(Cyanomethyl)-4-fluorophenyl]boronic acid |
| Formula | C₁₃H₁₅BFNO₂ | C₈H₇BFNO₂ |
| M.W. | 261.08 g/mol | 178.96 g/mol |
| SMILES | CC1(C)OB(C2=CC(CC#N)=C(F)C=C2)OC1(C)C | N#CCC1=C(F)C=CC(=C1)B(O)O |
| Appearance | White to off-white solid | Off-white powder (hygroscopic) |
CRITICAL DISTINCTION: Do not confuse with 3-Cyano-4-fluorophenylboronic acid (CAS 214210-21-6), which lacks the methylene spacer (-CH₂-) and exhibits significantly different electronic properties.
Synthesis & Manufacturing
The industrial synthesis of 3-(cyanomethyl)-4-fluorobenzeneboronic acid pinacol ester relies on a Miyaura Borylation strategy, utilizing a palladium-catalyzed cross-coupling between the aryl bromide precursor and bis(pinacolato)diboron.
Retrosynthetic Analysis
The C-B bond is installed at the C5 position of the precursor 2-(5-bromo-2-fluorophenyl)acetonitrile (CAS 305800-60-6). The cyanomethyl group remains intact due to the mild conditions of the Miyaura coupling, avoiding hydrolysis of the nitrile.
Synthesis Workflow Diagram
Figure 1: Synthesis pathway from aryl bromide precursor to the pinacol ester and subsequent in situ activation.
Experimental Protocols
Protocol A: Synthesis of the Pinacol Ester (CAS 1220219-51-1)
For research scale (1-10g)
Reagents:
-
2-(5-Bromo-2-fluorophenyl)acetonitrile (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv)
-
Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Setup: Charge a dried Schlenk flask with the aryl bromide, bis(pinacolato)diboron, and KOAc under argon.
-
Solvation: Add anhydrous 1,4-dioxane (0.2 M concentration relative to bromide) and degas the solution by sparging with argon for 15 minutes.
-
Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ quickly against a positive stream of argon.
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target M+H = 262.1).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is typically a white solid.[2]
Protocol B: Suzuki-Miyaura Cross-Coupling (General Application)
Coupling the pinacol ester with an Aryl Chloride/Bromide.
Mechanism: The pinacol ester hydrolyzes in situ to the free boronic acid (or activates via an ate-complex) in the presence of base, entering the catalytic cycle.
Standard Conditions:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos (for difficult chlorides).
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for steric bulk).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or DME/Water.
-
Temperature: 80–100°C.
Step-by-Step:
-
Combine Aryl Halide (1.0 equiv) and Pinacol Ester 1220219-51-1 (1.2 equiv) in a vial.
-
Add solvent mixture and Base. Degas.
-
Heat until consumption of Aryl Halide is observed.
-
Note on Nitrile Stability: The cyanomethyl group is generally stable under these basic conditions, but prolonged heating (>120°C) with strong hydroxide bases (NaOH/KOH) may lead to partial hydrolysis of the nitrile to the amide or acid. Use Carbonate bases to prevent this.
Reactivity & Applications
The "Cyanomethyl" Advantage
The -CH₂CN moiety at the C3 position is a strategic "masked" functional group. Unlike a direct nitrile (-CN), the methylene spacer interrupts conjugation with the aromatic ring, altering the electronic impact and allowing for specific post-coupling transformations:
-
Reduction:
or converts -CH₂CN -CH₂CH₂NH₂ (Phenethylamine scaffold). -
Hydrolysis: Acidic hydrolysis yields -CH₂COOH (Phenylacetic acid derivative).
-
Cyclization: Reaction with sodium azide (
) yields a tetrazole , a bioisostere for carboxylic acids commonly used to improve bioavailability.
Fluorine Effect
The C4-Fluorine atom provides:
-
Metabolic Blockade: Prevents oxidative metabolism at the para-position.
-
Electronic Modulation: Inductively withdraws electron density, slightly deactivating the ring toward electrophilic aromatic substitution but activating the C-B bond for transmetallation.
Reaction Cycle Diagram
Figure 2: Catalytic cycle highlighting the entry point of the boronate ester.
Safety & Handling
Hazard Identification (GHS)
-
Signal Word: Warning
-
H302: Harmful if swallowed (Nitrile content).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
Specific Handling Precautions
-
Nitrile Toxicity: While the cyanomethyl group is less labile than simple cyanides, metabolic liberation of cyanide is theoretically possible under extreme conditions. Handle in a fume hood.
-
Protodeboronation: Boronic acids/esters with electron-withdrawing groups (like Fluorine) can be susceptible to protodeboronation (loss of the boron group) if stored in acidic media or high temperatures for extended periods. Store at 2–8°C under inert gas.
References
-
PubChem. (n.d.). 2-(5-Bromo-2-fluorophenyl)acetonitrile (CAS 305800-60-6). National Library of Medicine. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
